molecular formula C12H23NO3S B2429680 tert-butyl N-[4-(2-hydroxyethyl)thian-4-yl]carbamate CAS No. 2089254-99-7

tert-butyl N-[4-(2-hydroxyethyl)thian-4-yl]carbamate

Cat. No. B2429680
M. Wt: 261.38
InChI Key: CPZLGORELOMWQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-butyl N-[4-(2-hydroxyethyl)thian-4-yl]carbamate” is a chemical compound with the CAS Number: 2089254-99-7 . It has a molecular weight of 261.39 . It is in the form of a powder .


Synthesis Analysis

The synthesis of “tert-butyl N-[4-(2-hydroxyethyl)thian-4-yl]carbamate” involves several steps . The process begins by adding benzyl chloride to ethanolamine and heating it to reflux for 1 to 1.5 hours . After cooling to 23-28°C, sulfuryl chloride is added and the reaction is allowed to proceed until complete . Ammonia gas is then passed through the reaction for 2.5 to 3.5 hours . After cooling again to 23-28°C, di-tert-butyl dicarbonate is added and the mixture is stirred for 0.5 to 1 hour . Finally, hydrogen gas is passed through the reaction to remove the benzyl group, yielding the product .


Molecular Structure Analysis

The IUPAC name of the compound is "tert-butyl (4- (2-hydroxyethyl)tetrahydro-2H-thiopyran-4-yl)carbamate" . The InChI key provides a unique identifier for the compound .


Chemical Reactions Analysis

The compound is used as an amine-protected, difunctional reagent in the synthesis of phosphatidyl ethanolamines and ornithine .


Physical And Chemical Properties Analysis

The compound is a light yellow clear liquid . It has a boiling point of 92°C at 0.22mm and a density of 1.042 g/mL at 25 °C (lit.) . The refractive index is n 20/D 1.449 (lit.) .

Scientific Research Applications

Synthesis and Organic Chemistry

  • Intermediate in Enantioselective Synthesis : The compound is a crucial intermediate for synthesizing carbocyclic analogues of 2′-deoxyribonucleotides, demonstrating its importance in enantioselective synthesis processes (Ober et al., 2004).

  • Utility in Isostructural Families of Compounds : It forms a part of the isostructural family of compounds used in molecular structuring, particularly in crystal formation involving hydrogen and halogen bonds (Baillargeon et al., 2017).

  • Synthesis of Natural Product Jaspine B : This compound serves as an intermediate in the synthesis of the natural product jaspine B, which has cytotoxic activity against human carcinoma cell lines (Tang et al., 2014).

  • Formation of Functionalised Carbamates : It is involved in the creation of functionalised carbamates through reactions with various electrophiles, showcasing its versatility in organic synthesis (Ortiz et al., 1999).

Pharmacology and Medicinal Chemistry

  • Preparation of Chiral Organoselenanes and Organotelluranes : The enzymatic kinetic resolution of tert-butyl carbamates leads to the creation of optically pure enantiomers, which are vital for synthesizing chiral organoselenanes and organotelluranes (Piovan et al., 2011).

  • Intermediate in Omisertinib Synthesis : It acts as an important intermediate in the synthesis of omisertinib (AZD9291), a drug used for treating certain types of cancer (Zhao et al., 2017).

  • Building Blocks in Organic Synthesis : tert-Butyl carbamates have been identified as effective building blocks in organic synthesis, particularly in the creation of N-(Boc)-protected nitrones, which are useful in various chemical transformations (Guinchard et al., 2005).

  • Preparation of Organic Photovoltaic Materials : Used in the preparation of triarylamino derivatives for organic photovoltaic materials, indicating its utility in renewable energy research (Chmovzh & Rakitin, 2021).

  • Chemoselective Transformation of Amino Protecting Groups : It is involved in the chemoselective transformation of amino protecting groups, a process significant in the field of medicinal chemistry (Sakaitani & Ohfune, 1990).

Safety And Hazards

The safety information and hazards associated with “tert-butyl N-[4-(2-hydroxyethyl)thian-4-yl]carbamate” are not specified in the search results. For detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

tert-butyl N-[4-(2-hydroxyethyl)thian-4-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3S/c1-11(2,3)16-10(15)13-12(4-7-14)5-8-17-9-6-12/h14H,4-9H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPZLGORELOMWQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCSCC1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[4-(2-hydroxyethyl)thian-4-yl]carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.